5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes a cyclopropyl group and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Construction of the Dihydropyridinone Ring: The dihydropyridinone ring can be synthesized through a multi-step process involving the condensation of appropriate starting materials, such as β-keto esters and amines, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted dihydropyridinone derivatives.
Scientific Research Applications
5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one: A closely related compound with a similar structure but differing in the position of the methyl group.
5-Amino-1-(2-cyclopropylethyl)pyrimidine-2,4-dione: Another related compound with a pyrimidine ring instead of a dihydropyridinone ring.
Uniqueness
5-Amino-1-(2-cyclopropylethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-1-(2-cyclopropylethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-6-11(14)13(7-10(8)12)5-4-9-2-3-9/h6-7,9H,2-5,12H2,1H3 |
InChI Key |
UJCBDIZHJPTEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC2CC2 |
Origin of Product |
United States |
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